5-Benzoyl-2-methylpyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

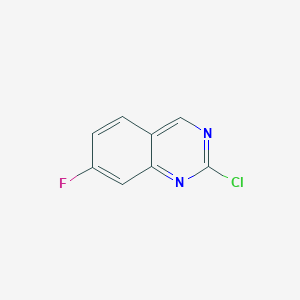

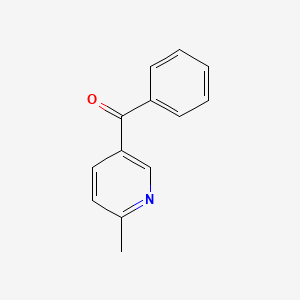

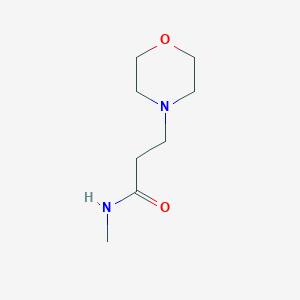

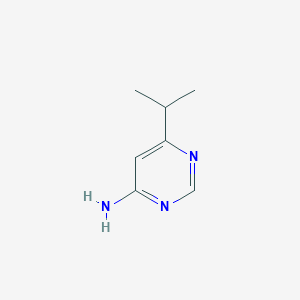

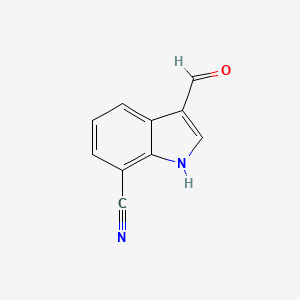

5-Benzoyl-2-methylpyridine is a chemical compound that is part of a broader class of organic molecules known for their pyridine core structure. The pyridine ring, a six-membered aromatic ring with one nitrogen atom, is substituted with a benzoyl group at the 5-position and a methyl group at the 2-position. This compound is of interest due to its potential applications in various chemical reactions and its relevance in the synthesis of pharmaceuticals and other organic materials.

Synthesis Analysis

The synthesis of compounds related to 5-Benzoyl-2-methylpyridine often involves multi-step reactions that introduce various functional groups to the pyridine core. For instance, the synthesis of benzamide-based 5-aminopyrazoles, which are structurally related to 5-Benzoyl-2-methylpyridine, is achieved through a reaction sequence starting with benzoyl isothiocyanate and involving alkylation and reaction with hydrazine . Similarly, the synthesis of 5-benzoyl-3-cyano-6-phenylpyridine-2(1H)-thione is accomplished by reacting cyanothioacetamide with a diketone followed by alkylation . These methods demonstrate the versatility of pyridine derivatives in organic synthesis.

Molecular Structure Analysis

The molecular structure of compounds similar to 5-Benzoyl-2-methylpyridine has been elucidated using various spectroscopic techniques. X-ray diffraction analysis has been employed to determine the regioselectivity of reactions involving pyridine derivatives and to establish the molecular geometry of the synthesized compounds . The crystal structure of related compounds, such as 1-benzoyl-3-(6-methylpyridin-2-yl)thiourea, reveals the configuration of substituents around the pyridine ring and the types of intermolecular interactions that stabilize the crystal structure .

Chemical Reactions Analysis

Pyridine derivatives undergo a range of chemical reactions that modify their structure and properties. For example, 2-aminopyridines can be converted into 5-substituted derivatives through reactions mediated by 1-hydroxymethylbenzotriazole, demonstrating the reactivity of the pyridine ring at the 5-position . The rearrangement of pyranone derivatives into 1-aminopyridine and other heterocyclic compounds indicates the potential for structural transformation under the influence of nucleophiles .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. The presence of substituents such as benzoyl or methyl groups can affect the compound's electronic structure, absorption spectra, and reactivity. Density Functional Theory (DFT) calculations and spectroscopic studies provide insights into the electronic properties of these molecules, such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) . Additionally, the solubility, melting point, and stability of these compounds can be inferred from their molecular structure and intermolecular interactions .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Modification :

- A study by Yale (1978) describes the synthesis of various pyrido[1,2-A] pyrimidin-4-one derivatives, including compounds related to 5-Benzoyl-2-methylpyridine, highlighting the interest in pyridine derivatives for chemical synthesis (Yale, 1978).

- And and Mckee (1979) reported a multistep synthesis of ethyl 5-amino-2-methyIpyridine-4-carboxylate starting from ethyl acetopyruvate, showing the complex synthetic routes involving pyridine derivatives (And & Mckee, 1979).

Pharmacological Research and Potential Therapeutic Applications :

- The study by Vidal, Court, and Bonnier (1974) focused on the homolytic phenylation of 4-methylpyridine with benzoyl peroxide, which can be relevant for understanding chemical interactions in pharmacological contexts (Vidal, Court, & Bonnier, 1974).

- Dotsenko (2012) synthesized 5-benzoyl-3-cyano-6-phenylpyridine-2(1H)-thione and explored its alkylated derivatives, indicating potential in drug development and medicinal chemistry (Dotsenko, 2012).

Molecular Imaging and Drug Delivery :

- Kim et al. (2008) studied the pharmacokinetics and tissue distribution of a novel ALK5 inhibitor, which includes a pyridine derivative similar to 5-Benzoyl-2-methylpyridine, demonstrating its potential in drug delivery and therapeutic applications (Kim et al., 2008).

Zukünftige Richtungen

The future directions in the research and application of 5-Benzoyl-2-methylpyridine could involve the development of more robust methods for the introduction of various bio-relevant functional groups to pyridine . This could lead to the creation of more diverse functional groups and the development of new bioactive molecules .

Eigenschaften

IUPAC Name |

(6-methylpyridin-3-yl)-phenylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c1-10-7-8-12(9-14-10)13(15)11-5-3-2-4-6-11/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFUMRCRPVJIJOL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Benzoyl-2-methylpyridine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 4-(6-ethylthieno[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B1321217.png)

![7-Fluoro-[1,8]naphthyridin-2-ol](/img/structure/B1321230.png)